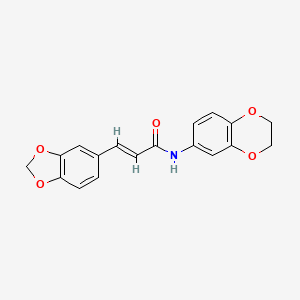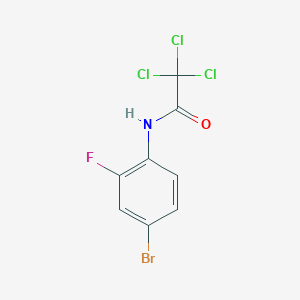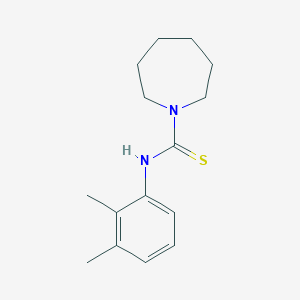![molecular formula C18H20N2O4S B5692495 3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide, commonly known as 'DMT', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMT belongs to the class of tryptamine molecules and is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
作用機序
DMT primarily acts on the serotonin receptors in the brain, particularly the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. DMT also activates other receptors, including the sigma-1 receptor and the trace amine-associated receptor 1 (TAAR1), which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMT produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
実験室実験の利点と制限
DMT has several advantages for laboratory experiments, including its rapid onset of action and potent psychedelic effects. However, its psychoactive effects may also pose limitations, as it may be difficult to distinguish between the therapeutic effects of DMT and its psychedelic effects.
将来の方向性
There are several potential future directions for the study of DMT, including investigating its therapeutic potential in the treatment of addiction, exploring its effects on brain function and connectivity, and developing new methods for synthesizing and administering DMT. Additionally, further research is needed to better understand the long-term effects of DMT use and its potential risks and benefits in clinical settings.
In conclusion, DMT is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While further research is needed to fully understand its effects and potential risks, DMT holds promise as a novel treatment option for mental health disorders.
合成法
DMT can be synthesized using various methods, including the N-acylation of 3,4-dimethoxyaniline with N-(4-methylphenyl)thiourea, followed by the reaction with benzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,4-dimethoxyaniline with N-(4-methylphenyl)thiourea in the presence of acetic anhydride, followed by the reaction with benzoyl chloride.
科学的研究の応用
DMT has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that DMT has a rapid onset of action and produces profound psychedelic effects, which may help individuals overcome emotional trauma and enhance their emotional well-being.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-7-14(8-5-12)25-11-17(21)24-20-18(19)13-6-9-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFQMMJNTOFTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)


![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)

![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)

![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)
